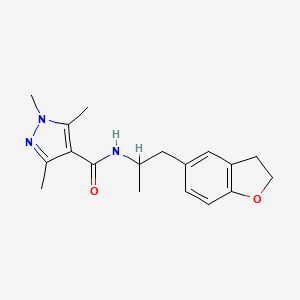

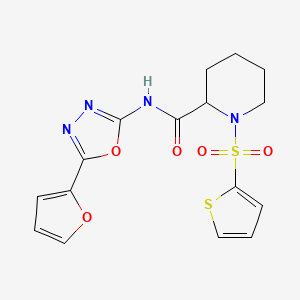

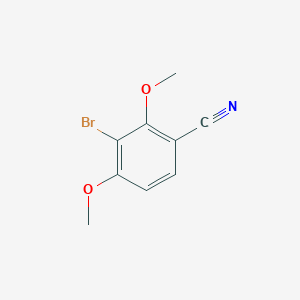

![molecular formula C16H10Cl2F6N6O B2748000 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-06-6](/img/structure/B2748000.png)

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring and a triazole ring. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the trifluoromethyl groups and chlorine atoms would likely make the molecule quite electronegative .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are quite electronegative and can influence the properties of the molecule . Pyridines are generally polar and can form hydrogen bonds .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Selective Alkylation and Novel Salts Formation : A study by Anders et al. (1997) on the selective alkylation of 5-amino-1-methyl-1H-1,2,4-triazole with 1-(1-chloroalkyl)pyridinium chlorides, resulting in novel geminal bis(heteroarylium) salts, demonstrates the potential for creating unique chemical structures with specific properties through selective synthesis methods Anders et al., 1997.

Fluorinated Poly-substituted Derivatives : The work by Zohdi (1997) utilized 3-amino-5-trifluoromethyl-1,2,4-triazole for synthesizing fluorinated poly-substituted triazolo[1,5-a]pyrimidine and triazolo[5,1-c]triazine derivatives, showcasing the versatility of triazole compounds in creating fluorinated derivatives for various applications Zohdi, 1997.

Antimicrobial Activities of Triazole Derivatives : A study by Bektaş et al. (2007) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives highlights the potential for these compounds in pharmaceutical applications, particularly as antimicrobial agents Bektaş et al., 2007.

Tautomerism and Chemical Behavior

- Study of Tautomerism : Kubota and Uda (1975) investigated the tautomerism of 3, 5-disubstituted 1, 2, 4-triazoles, providing insights into the chemical behavior and properties of triazole derivatives. This research helps in understanding the structural dynamics and potential reactivity of such compounds Kubota & Uda, 1975.

Advanced Applications

- Mononuclear Mn(II) Complexes with Amino-pyridine Ligands : Research by Hureau et al. (2008) on synthesizing mononuclear Mn(II) complexes using amino-pyridine ligands, including triazole derivatives, suggests potential applications in materials science and catalysis. This work demonstrates the applicability of triazole compounds in developing complex materials with specific magnetic or electronic properties Hureau et al., 2008.

These studies represent a fraction of the extensive research exploring the applications of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one and related compounds. The focus on synthesis, characterization, and potential applications in various fields underscores the significance of this chemical structure in scientific research, beyond its basic properties to include applications in materials science, pharmaceuticals, and more.

Propiedades

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2F6N6O/c1-7-27-29(13-11(18)4-9(6-26-13)16(22,23)24)14(31)30(7)28(2)12-10(17)3-8(5-25-12)15(19,20)21/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQBSGDWGOIFAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2F6N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

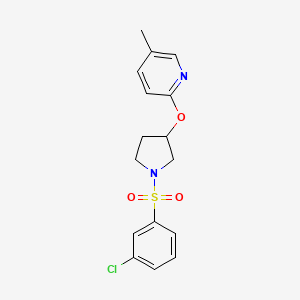

![(13E)-Spiro[11-oxa-3,18-diazatricyclo[16.5.0.05,10]tricosa-5,7,9,13-tetraene-16,3'-azetidine]-4,17-dione;2,2,2-trifluoroacetic acid](/img/structure/B2747917.png)

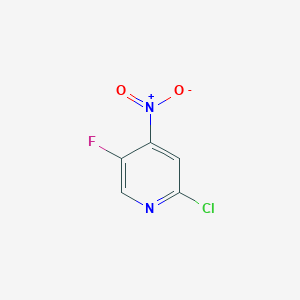

![2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2747918.png)

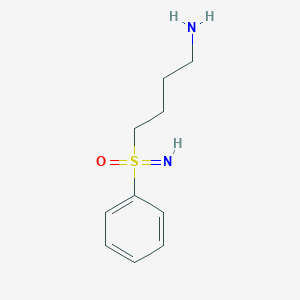

![7-ethyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2747924.png)

![Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2747936.png)